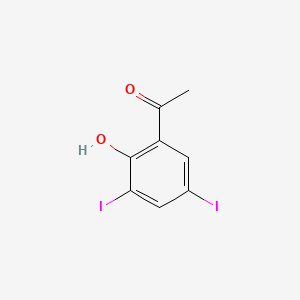
4(3H)-Quinazolinone, 6-amino-3-(o-tolyl)-2-(alpha,alpha,alpha-trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 6-amino-3-(o-tolyl)-2-(alpha,alpha,alpha-trifluoromethyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the trifluoromethyl group and the o-tolyl group in this compound may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-amino-3-(o-tolyl)-2-(alpha,alpha,alpha-trifluoromethyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Amino Group: Amination reactions using suitable amines and catalysts.
Attachment of the o-Tolyl Group: This can be done via Friedel-Crafts alkylation or other aromatic substitution reactions.
Incorporation of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic ring.
Reduction: Reduction reactions can target the quinazolinone core or the trifluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
The compound is studied for its unique chemical properties, including its reactivity and stability. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is investigated for its potential as a therapeutic agent. Its structural features may allow it to interact with specific biological targets, such as enzymes or receptors.
Medicine
The compound’s potential medicinal applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent. Research is ongoing to explore its efficacy and safety in various disease models.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 6-amino-3-(o-tolyl)-2-(alpha,alpha,alpha-trifluoromethyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Trifluoromethylated Compounds: Molecules containing the trifluoromethyl group, known for their unique chemical properties.
Uniqueness
The combination of the quinazolinone core, the amino group, the o-tolyl group, and the trifluoromethyl group makes this compound unique. It may exhibit distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
73832-08-3 |
|---|---|
Fórmula molecular |
C16H12F3N3O |
Peso molecular |
319.28 g/mol |
Nombre IUPAC |
6-amino-3-(2-methylphenyl)-2-(trifluoromethyl)quinazolin-4-one |
InChI |
InChI=1S/C16H12F3N3O/c1-9-4-2-3-5-13(9)22-14(23)11-8-10(20)6-7-12(11)21-15(22)16(17,18)19/h2-8H,20H2,1H3 |
Clave InChI |
GQJNMFMFTRRMLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)C3=C(C=CC(=C3)N)N=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


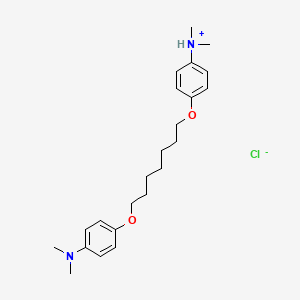
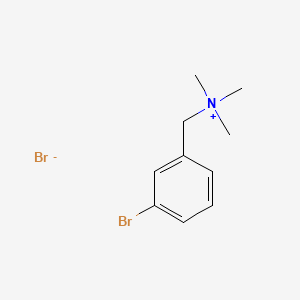

![2,3-dichloro-N-[[(2,3-dichloro-2-methylpropanoyl)amino]methyl]-2-methylpropanamide](/img/structure/B13755594.png)
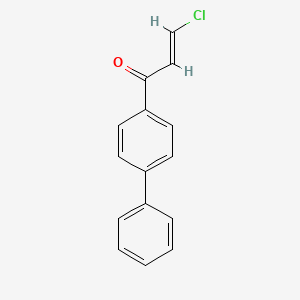
![sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13755617.png)
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)
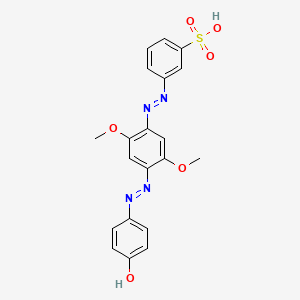


![Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)


